molecular formula C9H12N4 B2810262 N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine CAS No. 462649-02-1

N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine

Cat. No.: B2810262
CAS No.: 462649-02-1
M. Wt: 176.223
InChI Key: GDIRRUCMINBFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine dihydrochloride (CAS 1798723-65-5) is a benzimidazole derivative supplied for research purposes. The benzimidazole scaffold is a versatile structure in medicinal chemistry and drug discovery, known for its presence in compounds with a wide spectrum of pharmacological activities, including antiviral, antifungal, antioxidant, and anticancer properties . Specifically, structurally related 1,5-disubstituted benzimidazoles have been identified as a novel class of small molecules that can direct the differentiation of stem cells into cardiomyocytes (heart muscle cells), showing promise in research aimed at repairing damaged heart tissue . This compound, with its dimethylamino substitution at the 2-position and amine at the 5-position of the benzimidazole core, represents a valuable chemical intermediate for researchers exploring structure-activity relationships (SAR) in the development of new biologically active molecules . It is characterized by the molecular formula C9H14Cl2N4 and a molecular weight of 249.14 . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N,2-N-dimethyl-3H-benzimidazole-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-13(2)9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIRRUCMINBFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(N1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with dimethylformamide dimethyl acetal, followed by cyclization to form the benzimidazole ring. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzimidazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Potential

1.1 Anti-obesity Activity
Recent studies have highlighted the potential of N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine derivatives as inhibitors of pancreatic lipase, an enzyme crucial for fat digestion. A study designed derivatives of this compound and evaluated their anti-obesity activity through molecular docking and in vitro enzyme assays. The most potent derivative demonstrated a 93% inhibition rate against pancreatic lipase, suggesting its potential as a therapeutic agent for obesity management .

1.2 Antimicrobial Properties
Benzimidazole derivatives, including this compound, have been investigated for their antimicrobial activities. Certain derivatives have shown significant efficacy against various bacterial strains, including Staphylococcus aureus and Candida albicans. These findings indicate that compounds within this class could serve as potential candidates for treating infections caused by antibiotic-resistant pathogens .

1.3 Antidiabetic Applications
The compound has also been explored for its antidiabetic properties. Novel derivatives of benzimidazole have been synthesized and tested for their ability to modulate glucose metabolism and improve insulin sensitivity. Molecular docking studies suggest that these compounds may interact favorably with targets involved in glucose regulation, making them promising candidates for diabetes treatment .

Synthesis and Derivative Development

2.1 Synthetic Methods
The synthesis of this compound can be achieved through various methods involving the reaction of 1,2-phenylenediamines with appropriate aldehydes under specific catalytic conditions. Recent advancements have employed nanocrystalline magnesium oxide as a solid base catalyst to enhance yields and reduce reaction times . This efficiency in synthesis is crucial for scaling up production for pharmaceutical applications.

Table 1: Comparison of Synthetic Methods for Benzimidazole Derivatives

MethodCatalyst UsedYield (%)Reaction Time (hours)
Solid base catalysisMagnesium oxideHighShort
Solvent-free conditionsTiO2 nanoparticlesExcellentModerate
Conventional refluxAcetic acidModerateLong

Case Studies and Research Findings

3.1 Case Study: Inhibition of Pancreatic Lipase
In a recent investigation, several derivatives of this compound were synthesized and tested for their inhibitory effects on pancreatic lipase. The study concluded that one specific derivative exhibited superior binding affinity and inhibition rates compared to standard drugs like Orlistat. This positions it as a potential lead compound for further development in obesity treatments .

3.2 Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of benzimidazole derivatives demonstrated that certain compounds derived from this compound exhibited minimum inhibitory concentrations (MICs) below 1 µg/mL against resistant strains of bacteria. This highlights the compound's potential role in addressing the growing issue of antibiotic resistance .

Mechanism of Action

The mechanism of action of N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound’s ability to form hydrogen bonds and π-π interactions with target molecules plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Key Differences Biological Activity/Application Reference
N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine N2-dimethyl, 2,5-diamine High lipophilicity Potential enzyme inhibition (theorized)
1-Phenyl-1H-benzo[d]imidazole-2,5-diamine N1-phenyl, 2,5-diamine Bulky phenyl group at N1 Myocardial differentiation modulator
N5-(1H-Pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine N5-pyrazole, 2,5-diamine Polar pyrazole at N5 Pancreatic lipase inhibitor (93% inhibition)
1-Methyl-1H-benzo[d]imidazole-2,6-diamine N1-methyl, 2,6-diamine Methyl at N1, amine positions shifted Not reported
4-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazole-3,5-diamine Benzimidazole-pyrazole hybrid Hybrid scaffold with pyrazole Anticancer activity (moderate to strong)

Key Observations:

  • Substituent Position: The placement of methyl groups (N2 vs. N1) significantly alters electronic and steric profiles.
  • Functional Groups : Polar substituents (e.g., pyrazole at N5 in ) improve water solubility and enable hydrogen bonding with enzyme active sites, as seen in pancreatic lipase inhibition . In contrast, dimethyl groups may reduce polarity but improve metabolic stability.

Physicochemical and Pharmacokinetic Properties

  • Increased lipophilicity may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Drug-Likeness: All analogs comply with Lipinski’s rules (molecular weight <500, H-bond donors/acceptors ≤5/10), but the dimethylated derivative’s smaller size (vs. pyrazole hybrids) may improve oral bioavailability .

Biological Activity

N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a benzimidazole core with two methyl groups at the nitrogen positions. This structural modification enhances its reactivity and interaction with biological targets. The compound is primarily used as a building block in organic synthesis and has shown promise in various biological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It exhibits activity against several bacterial strains, including:

  • Staphylococcus aureus
  • Mycobacterium smegmatis
  • Candida albicans

The minimum inhibitory concentration (MIC) values for these organisms indicate significant antimicrobial efficacy. For instance, certain derivatives have demonstrated MIC values as low as 1 µg/mL against Staphylococcus aureus .

Anticancer Properties

This compound has been evaluated for its anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. Key findings include:

  • Cell Line Studies : Compounds derived from this structure displayed cytotoxic effects against HepG2 (liver cancer) cells with IC50 values indicating effective inhibition.
  • Mechanism of Action : The proposed mechanism involves binding to DNA and inhibiting DNA-dependent enzymes, leading to cell cycle arrest in the G1 phase .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as a non-competitive inhibitor for α-glucosidase, which is crucial in carbohydrate metabolism. Molecular docking studies suggest it binds to allosteric sites on the enzyme .
  • Hydrogen Bonding : Its structure allows for hydrogen bonding and π-π interactions with target enzymes or receptors, enhancing its inhibitory effects.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

StudyFindings
Study 1 Reported significant hypoglycemic activity in vivo, comparable to acarbose, indicating potential for diabetes management .
Study 2 Demonstrated cytotoxic effects on cancer cell lines with specific IC50 values showing effective growth inhibition .
Study 3 Evaluated antimicrobial properties against multiple pathogens with promising MIC results .

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